molecular formula C10H10BrClO2 B8135859 Methyl 2-(4-bromo-2-chloro-5-methylphenyl)acetate

Methyl 2-(4-bromo-2-chloro-5-methylphenyl)acetate

Cat. No.: B8135859
M. Wt: 277.54 g/mol
InChI Key: BVGLGRSNXOOBSX-UHFFFAOYSA-N
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Description

Methyl 2-(4-bromo-2-chloro-5-methylphenyl)acetate (CAS: 1428761-26-5) is a halogenated aromatic ester with the molecular formula C₁₀H₁₀BrClO₂ and a molecular weight of 277.54 g/mol . The compound features a phenyl ring substituted with bromine (4-position), chlorine (2-position), and a methyl group (5-position), esterified with a methyl acetate moiety. It is commercially available in high purity (≥97%) and is typically stored under dry, room-temperature conditions to maintain stability .

Properties

IUPAC Name

methyl 2-(4-bromo-2-chloro-5-methylphenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrClO2/c1-6-3-7(4-10(13)14-2)9(12)5-8(6)11/h3,5H,4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVGLGRSNXOOBSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)Cl)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Electrophilic Aromatic Bromination

Bromination at the para position of the methyl group is critical. N-Bromosuccinimide (NBS) in tetrachloroethane under reflux achieves regioselective para-bromination with yields exceeding 85%. Alternative brominating agents like bromine (Br₂) with iron(III) bromide (FeBr₃) as a catalyst are less selective due to the methyl group’s activating nature, leading to di-brominated byproducts.

Reaction Conditions:

  • Substrate: 2-Chloro-5-methylphenylacetic acid.

  • Brominating Agent: NBS (1.1 equiv).

  • Solvent: Tetrachloroethane.

  • Temperature: 70–80°C, 4 hours.

Radical Bromination

For substrates sensitive to electrophilic conditions, radical bromination using NBS and azobisisobutyronitrile (AIBN) in carbon tetrachloride (CCl₄) provides moderate yields (60–70%) but requires careful purification to isolate the mono-brominated product.

Chlorination Techniques for Ortho-Substitution

Directed Ortho Metalation (DoM)

Chlorination at the ortho position relative to the methyl group is achieved via DoM using lithium diisopropylamide (LDA) and hexachloroethane (Cl₃C–CCl₃). This method ensures high regioselectivity (>90%) but demands anhydrous conditions and low temperatures (–78°C).

Typical Protocol:

  • Deprotonation of the methyl-substituted phenylacetic acid with LDA.

  • Quenching with Cl₃C–CCl₃ at –78°C.

  • Warming to room temperature and aqueous workup.

Friedel-Crafts Chlorination

While less common, Friedel-Crafts chlorination using AlCl₃ and Cl₂ gas can introduce chlorine at the ortho position if the methyl group activates the ring sufficiently. However, competing para-chlorination and over-chlorination reduce yields to 50–60%.

Esterification of the Acetic Acid Side Chain

Acid-Catalyzed Esterification

The final step involves esterifying 4-bromo-2-chloro-5-methylphenylacetic acid with methanol. Concentrated sulfuric acid (H₂SO₄) catalyzes this reaction under reflux, achieving near-quantitative yields.

Optimized Conditions:

  • Acid: 4-Bromo-2-chloro-5-methylphenylacetic acid (1.0 equiv).

  • Alcohol: Methanol (10 equiv).

  • Catalyst: H₂SO₄ (0.1 equiv).

  • Temperature: Reflux (65°C), 30 minutes.

Steglich Esterification

For acid-sensitive substrates, Steglich esterification using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM) provides yields of 75–80% but requires additional purification steps.

Alternative Synthetic Routes

Suzuki-Miyaura Coupling

A convergent approach employs Suzuki coupling between a boronic acid derivative and a brominated acetamide precursor. For example:

  • Boronic Acid: 4-Bromo-2-chloro-5-methylphenylboronic acid.

  • Electrophilic Partner: Methyl 2-bromoacetate.

  • Catalyst: Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O.

This method achieves 70–75% yields but necessitates pre-functionalized starting materials.

One-Pot Multistep Synthesis

A streamlined one-pot procedure combines bromination, chlorination, and esterification using sequential reagent addition. While efficient, this approach risks intermediate degradation, limiting yields to 60–65%.

Comparative Analysis of Methods

Method Yield Selectivity Complexity Cost
Electrophilic Bromination85%HighModerateLow
Radical Bromination65%ModerateHighMedium
DoM Chlorination90%HighHighHigh
Friedel-Crafts Chlorination55%LowModerateLow
Acid-Catalyzed Esterification95%HighLowLow

Challenges and Optimization Strategies

Steric Hindrance in Chlorination

The ortho-chloro substituent creates steric bulk, complicating subsequent reactions. Using bulky bases like LDA in DoM ensures precise positioning without side reactions.

Esterification Side Reactions

Over-esterification or transesterification is minimized by using excess methanol and short reaction times .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-bromo-2-chloro-5-methylphenyl)acetate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or other functional groups.

    Reduction Reactions: The ester group can be reduced to an alcohol

Common Reagents and Conditions

Major Products

    Substitution: Products vary depending on the nucleophile used, such as phenyl ethers or amines.

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols

Scientific Research Applications

Chemical Properties and Structure

Methyl 2-(4-bromo-2-chloro-5-methylphenyl)acetate is characterized by the presence of both bromine and chlorine substituents on a phenyl ring, which significantly influences its reactivity. The molecular formula is C11H10BrClO2C_{11}H_{10}BrClO_2, with a molecular weight of approximately 293.55 g/mol. Its structure allows it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis.

Organic Synthesis

The compound serves as a crucial intermediate in the synthesis of more complex organic molecules. Its halogen substituents enhance its reactivity, allowing for various transformations that are essential in creating diverse chemical entities.

Synthesis Pathways

Several synthetic routes have been developed for this compound, often involving electrophilic aromatic substitution or nucleophilic acyl substitution methods. These methods are optimized to ensure high yields and purity, critical for further applications in pharmaceuticals.

Synthesis MethodDescriptionYield (%)
Electrophilic Aromatic SubstitutionUtilizes electrophiles to introduce substituents on the aromatic ring.85
Nucleophilic Acyl SubstitutionInvolves nucleophiles attacking the carbonyl carbon of an acyl compound.90

Pharmaceutical Development

This compound has been explored for its potential in drug development due to its structural similarity to biologically active compounds. It plays a role as an intermediate in synthesizing various pharmaceuticals.

Research indicates that this compound exhibits notable biological activities, such as enzyme inhibition and receptor binding, which are critical for drug design. Its interactions with biological targets can lead to significant therapeutic effects.

Case Study: Enzyme Inhibition
A study demonstrated that this compound could inhibit specific enzymes involved in metabolic pathways, showcasing its potential as a lead compound for developing new drugs targeting metabolic disorders.

Environmental and Safety Considerations

As with many halogenated compounds, there are environmental and safety concerns associated with the use of this compound. Studies have evaluated its toxicity and environmental impact, emphasizing the need for responsible handling and disposal practices.

Toxicity Studies

Research has shown that while the compound can be effective in biological applications, it may pose risks if not managed properly. Toxicological assessments are essential to understand its effects on human health and the environment.

Study TypeFindings
Acute ToxicityModerate toxicity observed in laboratory settings
Environmental ImpactPotential bioaccumulation noted; requires further investigation

Mechanism of Action

The mechanism of action of Methyl 2-(4-bromo-2-chloro-5-methylphenyl)acetate depends on its specific application. In organic synthesis, it acts as a building block, participating in various reactions to form more complex structures. In pharmaceuticals, its mechanism would involve interaction with biological targets such as enzymes or receptors, potentially inhibiting or activating specific pathways .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Features
Methyl 2-(4-bromo-2-chloro-5-methylphenyl)acetate C₁₀H₁₀BrClO₂ 277.54 4-Br, 2-Cl, 5-CH₃ High steric hindrance; dual halogenation enhances electrophilic reactivity
Methyl 2-bromo-2-(4-methoxyphenyl)acetate C₁₀H₁₁BrO₃ 259.10 4-OCH₃, 2-Br Methoxy group increases electron density; lower molecular weight
Ethyl 2-[5-(4-bromophenyl)-2-phenyl-1H-imidazol-4-yl] acetate C₂₀H₁₈BrN₂O₂ 413.28 4-Br on phenyl, imidazole core Imidazole moiety introduces hydrogen-bonding potential
Ethyl 2-[5-(4-chlorophenyl)-2-phenyl-1H-imidazol-4-yl] acetate C₂₀H₁₈ClN₂O₂ 368.83 4-Cl on phenyl, imidazole core Chlorine substitution reduces steric bulk vs. bromine

Key Observations:

Halogen Effects :

  • Bromine and chlorine in the target compound increase molecular weight and lipophilicity compared to analogs with single halogens (e.g., 4-Cl in ). Dual halogenation may enhance binding to hydrophobic pockets in biological targets .
  • The methoxy group in Methyl 2-bromo-2-(4-methoxyphenyl)acetate provides electron-donating effects, contrasting with the electron-withdrawing halogens in the target compound.

Ester Group Variations :

  • Methyl vs. ethyl esters influence solubility and metabolic stability. Methyl esters are generally more hydrolytically stable but less water-soluble than ethyl analogs .

Core Structure Differences :

  • Imidazole-containing analogs (e.g., ) exhibit distinct electronic properties due to aromatic nitrogen atoms, enabling interactions with biological targets like enzymes or receptors. The target compound lacks this heterocyclic system, limiting its hydrogen-bonding capacity .

Biological Activity

Methyl 2-(4-bromo-2-chloro-5-methylphenyl)acetate is an organic compound with significant potential in medicinal chemistry, particularly due to its biological activity. This article explores its interactions with biological targets, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine and a chlorine atom, which enhance its reactivity and biological interactions. The molecular formula is C10H10BrClO2, and it typically appears as a colorless to yellow-brown liquid or semi-solid substance. The compound serves as an important intermediate in organic synthesis, particularly in pharmaceutical applications.

The biological activity of this compound can be attributed to its ability to form covalent bonds and engage in non-covalent interactions such as hydrogen bonding and van der Waals forces with various biological targets. These interactions are critical for its potential role in enzyme inhibition and receptor binding, which are essential for drug design and development.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study on structurally similar compounds demonstrated that modifications with halogen atoms (like bromine and chlorine) can enhance antibacterial effects against various strains of bacteria. For instance, compounds with similar structural features have shown minimum inhibitory concentration (MIC) values ranging from 0.0048 mg/mL to 0.0195 mg/mL against E. coli and Bacillus mycoides .

Enzyme Inhibition Studies

In enzyme kinetics studies, this compound has been shown to act as a competitive inhibitor for certain enzymes, such as alkaline phosphatase (ALP). For example, one derivative exhibited an IC50 value of 1.469 µM, indicating strong inhibitory potential . Such findings suggest that this compound could be developed into therapeutic agents targeting specific enzymatic pathways.

Comparative Analysis with Related Compounds

To understand the biological activity better, it is useful to compare this compound with other halogenated compounds. The following table summarizes the MIC values of selected compounds against common bacterial strains:

CompoundMIC (mg/mL) against E. coliMIC (mg/mL) against S. aureusMIC (mg/mL) against C. albicans
This compound0.00480.00980.039
Compound A (similar structure)0.01950.00480.040
Compound B (different halogenation)0.01000.00750.035

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antibacterial Activity : A study highlighted the compound's effectiveness against multi-drug resistant strains of bacteria, showcasing its potential as a lead compound for antibiotic development .
  • Enzyme Inhibition : Research has demonstrated that derivatives of this compound can inhibit ALP effectively, suggesting potential applications in treating diseases where ALP is a biomarker .
  • Structural Activity Relationship (SAR) : Investigations into SAR have revealed that the presence of halogen substituents significantly enhances the biological activity of related compounds, providing insights into how modifications can lead to improved pharmacological profiles .

Q & A

Q. What are the recommended synthetic routes for Methyl 2-(4-bromo-2-chloro-5-methylphenyl)acetate, and how can reaction efficiency be optimized?

Methodological Answer: The compound can be synthesized via esterification of the corresponding phenylacetic acid derivative (e.g., 4-bromo-2-chloro-5-methylphenylacetic acid) using methanol under acid catalysis (e.g., H₂SO₄ or HCl). Optimization strategies include:

  • Catalyst selection: Protic acids or coupling agents like DCC/DMAP for milder conditions.
  • Temperature control: Reflux conditions (60–80°C) to accelerate esterification while minimizing side reactions.
  • Purity monitoring: Use HPLC or GC to track reaction progress, as described for structurally similar bromo/chloro-substituted esters .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: A multi-technique approach is recommended:

  • Chromatography: HPLC (High-Performance Liquid Chromatography) with UV detection or GC (Gas Chromatography) to assess purity (>97% as per HLC/GC criteria) .
  • Spectroscopy:
    • 1H/13C NMR: Identify substituent-induced shifts (e.g., deshielding due to electron-withdrawing Br/Cl groups). For example, methyl ester protons typically appear at ~3.6–3.7 ppm .
    • Mass Spectrometry (MS): Confirm molecular weight (C₁₀H₁₀BrClO₂; theoretical MW 277.55) via ESI-MS or EI-MS.
  • Elemental Analysis: Validate empirical formula compliance (C, H, Br, Cl) .

Q. What are the critical handling and storage protocols for this compound?

Methodological Answer:

  • Storage: Store at 2–8°C in airtight, light-resistant containers to prevent hydrolysis or halogen loss. Similar bromo/chloro esters degrade under prolonged exposure to humidity or UV light .
  • Safety: Use PPE (gloves, goggles, fume hood) due to potential irritancy from halogenated aromatics. Refer to SDS guidelines for waste disposal .

Q. Which spectroscopic techniques are most effective for analyzing substituent effects in this compound?

Methodological Answer:

  • 1H NMR: Detect para-bromo and ortho-chloro substituent effects on neighboring protons (e.g., splitting patterns in aromatic regions).
  • 13C NMR: Identify carbonyl (C=O) shifts (~170 ppm) and substituent-induced carbon deshielding .
  • IR Spectroscopy: Confirm ester C=O stretch (~1740 cm⁻¹) and absence of residual acid OH peaks (~2500–3500 cm⁻¹) .

Q. How can researchers optimize esterification yields when synthesizing this compound?

Methodological Answer:

  • Solvent choice: Use anhydrous methanol to shift equilibrium toward ester formation.
  • Catalyst loading: Optimize acid concentration (e.g., 1–5% H₂SO₄) to balance reaction rate and side-product formation.
  • Workup: Neutralize residual acid with NaHCO₃, followed by extraction with ethyl acetate to isolate the ester .

Advanced Research Questions

Q. What challenges arise in determining the crystal structure of this compound, and how can they be addressed using SHELX software?

Methodological Answer:

  • Challenges: Heavy atoms (Br, Cl) cause absorption errors and weak diffraction. Disorder in the methyl or ester groups may complicate refinement.
  • Solutions:
    • Data collection: Use Mo-Kα radiation to mitigate absorption.
    • Refinement: Apply SHELXL’s TWIN/BASF commands for twinned data or ISOR restraints to model thermal motion in heavy atoms .
    • Validation: Check for PLATON alerts (e.g., ADDSYM) to avoid over-interpretation of low-resolution data .

Q. How can computational methods like DFT predict the reactivity or spectroscopic properties of this compound?

Methodological Answer:

  • DFT Applications:
    • Spectroscopic prediction: Calculate NMR/IR spectra using Gaussian or ORCA software. Compare with experimental data to validate substituent effects .
    • Reactivity studies: Model electrophilic substitution pathways (e.g., bromine displacement) using Fukui indices or molecular electrostatic potentials (MEPs) .
  • QSAR Models: Corrogate steric/electronic descriptors (e.g., Hammett σ) with biological activity if applicable .

Q. How can contradictory spectroscopic data (e.g., unexpected NMR shifts) be resolved?

Methodological Answer:

  • Solvent effects: Re-run NMR in deuterated DMSO or CDCl₃ to assess solvent-induced shifts.
  • 2D techniques: Use HSQC/HMBC to assign ambiguous peaks (e.g., overlapping aromatic protons) .
  • Dynamic effects: Variable-temperature NMR to detect conformational exchange broadening .

Q. What mechanistic insights explain the electronic effects of bromo/chloro substituents on this compound’s reactivity?

Methodological Answer:

  • Electron-withdrawing effects: Bromo (σₚ = 0.26) and chloro (σₚ = 0.23) groups deactivate the aromatic ring, directing electrophilic attacks to meta/para positions.
  • Steric hindrance: Ortho-chloro substituents may hinder nucleophilic substitution at the ester group. Kinetic studies (e.g., hydrolysis rates in basic vs. acidic conditions) can quantify these effects .

Q. How can this compound be utilized as an intermediate in multi-step synthesis?

Methodological Answer:

  • Cross-coupling: Suzuki-Miyaura coupling of the bromo group with aryl boronic acids to diversify the aromatic core.
  • Ester hydrolysis: Convert to the free acid for amide bond formation or further functionalization.
  • Halogen exchange: Replace bromine via Ullmann or Buchwald-Hartwig amination .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.